6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine
Description
6-Chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core substituted with a chlorine atom at position 6 and a cyclopentyl group at position 1. This scaffold is notable for its rigidity, which restricts conformational flexibility and enhances binding affinity to biological targets .
Properties
IUPAC Name |
6-chloro-1-cyclopentylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-12-7-11-9(8-14-12)5-6-15(11)10-3-1-2-4-10/h5-8,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECOPOKNUDTFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC3=CN=C(C=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine typically involves multiple steps. One common synthetic route includes the following steps :
Cyclopentylamine Reaction: Cyclopentylamine is reacted with a suitable precursor under basic conditions (e.g., DIPEA) in an organic solvent like ethyl acetate at room temperature.
Cyclization: The intermediate is then subjected to cyclization using reagents such as 3,3-diethoxy-propyne and copper chloride in the presence of a base like potassium carbonate in DMSO.
Chlorination: The final step involves chlorination using thionyl chloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like oxone in DMF.
Reduction: Reducing agents like sodium borohydride in methanol.
Coupling: Boronic acids and palladium catalysts in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Research indicates that 6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine exhibits significant biological activities, particularly as an inhibitor of kinases involved in cancer pathways. The compound has been shown to modulate kinase activity, leading to altered cellular responses that can inhibit tumor growth .
Applications in Cancer Therapy
This compound has been investigated for its potential as an anticancer agent. Notably, it has shown promise in inhibiting tumor growth in several cancer cell lines. For instance, derivatives based on this scaffold have been designed as inhibitors targeting specific proteins associated with cancer progression, such as MPS1 (Monopolar Spindle 1) kinase. These inhibitors have demonstrated favorable pharmacokinetic profiles and potent antitumor activities in preclinical models .
Structural Comparisons and Related Compounds
The structural features of this compound allow for comparisons with other related compounds that exhibit similar biological activities. Below is a table summarizing notable compounds and their respective activities:
| Compound Name | Structural Features | Similarity | Biological Activity |
|---|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Chloro-substituted pyrrole | High | Kinase inhibition |
| Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Methyl ester derivative | High | Anticancer properties |
| Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Ethyl ester derivative | High | Antitumor activity |
| 6-Amino-4-chloronicotinic acid | Amino-substituted pyridine | Moderate | Antibacterial properties |
Other Therapeutic Potential
Beyond oncology, research suggests that compounds within the pyrrolo[3,2-c]pyridine class may also possess anti-inflammatory and neuroprotective properties. Studies have indicated their potential use in treating diseases of the nervous system and immune responses, showcasing their broad pharmacological spectrum .
Mechanism of Action
The mechanism of action of 6-chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolo[3,2-c]pyridine Core
6-Bromo-1H-pyrrolo[3,2-c]pyridine
- Structure : Bromine replaces chlorine at position 6; lacks the cyclopentyl group.
- Properties : The bromine atom increases molecular weight and polarizability compared to chlorine. This derivative serves as a precursor for Suzuki coupling reactions to generate aryl-substituted analogs .
Ethyl 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
- Structure : Chlorine at position 6 and an ethyl ester at position 3.
- Properties : The ester group enhances solubility in organic solvents (e.g., DMSO) but reduces metabolic stability compared to the cyclopentyl-substituted analog .
- Applications : Primarily used as a synthetic intermediate for further functionalization, such as amide coupling or hydrolysis to carboxylic acids .
4-Bromo-1H-pyrrolo[3,2-c]pyridine
Comparison with Pyrrolo[2,3-c]pyridine Derivatives
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
Comparison with Chromeno[3,2-c]pyridine Derivatives
1,2,3,4-Tetrahydrochromeno[3,2-c]pyridin-10-one
- Structure: Chromeno[3,2-c]pyridine fused with a saturated ring and a ketone group.
- Biological Activity: Evaluated as a monoamine oxidase (MAO) inhibitor, showing weak cholinesterase (ChE) inhibition (IC50 >10 μM). In contrast, pyrrolo[3,2-c]pyridines are more commonly associated with antiproliferative effects .
- SAR Insight : Saturation of the pyridine ring reduces planarity, decreasing π-π stacking interactions critical for MAO binding .
Metal Complexes with Furo[3,2-c]pyridine Ligands
Bis(2-methylfuro[3,2-c]pyridine)-copper(II) Complex
- Structure : Furo[3,2-c]pyridine ligands coordinate to Cu(II) via the pyridine nitrogen.
- Coordination Geometry : Distorted square-bipyramidal geometry with bond lengths (Cu–N = 2.031–2.046 Å) comparable to pyrrolo[3,2-c]pyridine derivatives .
- Relevance : Highlights the versatility of [3,2-c]-fused heterocycles in forming stable metal complexes, which could inspire analogous studies with pyrrolo[3,2-c]pyridine ligands .
Table 1. Structural Comparison of Key Analogs
| Compound Name | Core Structure | Position 1 Substituent | Position 6 Substituent | Key Functional Groups |
|---|---|---|---|---|
| 6-Chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine | Pyrrolo[3,2-c]pyridine | Cyclopentyl | Chlorine | - |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Pyrrolo[3,2-c]pyridine | - | Bromine | - |
| Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | Pyrrolo[3,2-c]pyridine | - | Chlorine | Ethyl ester (position 3) |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine | Pyrrolo[2,3-c]pyridine | - | - | Chlorine (position 5) |
Key Research Findings and Insights
Substituent Position Matters : Chlorine at position 6 in pyrrolo[3,2-c]pyridines enhances antiproliferative activity compared to halogenation at other positions (e.g., position 4 or 5) .
Rigidity vs.
Role of Fusion Pattern: Pyrrolo[3,2-c]pyridines exhibit distinct electronic profiles compared to [2,3-c] or chromeno-fused analogs, influencing their suitability for specific biological targets .
Biological Activity
6-Chloro-1-cyclopentyl-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications in therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 220.70 g/mol. The compound features a pyrrolopyridine scaffold, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes palladium-mediated coupling reactions. This method allows for the introduction of various substituents that can enhance biological activity .
Inhibition of MPS1 Kinase
One of the most notable biological activities of this compound is its role as a selective inhibitor of the MPS1 kinase. In vitro studies have demonstrated that this compound exhibits potent inhibition with an IC50 value of 0.025 μM, indicating high ligand efficiency (LE = 0.43) .
Table 1: Inhibition Data for MPS1
| Compound | IC50 (μM) | Ligand Efficiency |
|---|---|---|
| This compound | 0.025 | 0.43 |
| Other MPS1 Inhibitors (e.g., Compound A) | Varies | Varies |
This compound stabilizes an inactive conformation of the MPS1 kinase, preventing ATP and substrate binding, which is crucial for its antiproliferative effects observed in cancer cell lines like HCT116 .
Antiproliferative Activity
The antiproliferative activity of this compound was assessed using the MTT assay in HCT116 human colon cancer cells. The GI50 value was found to be 0.55 μM, suggesting that this compound can effectively inhibit cancer cell proliferation at low concentrations .
Table 2: Antiproliferative Activity in HCT116 Cells
| Compound | GI50 (μM) |
|---|---|
| This compound | 0.55 |
| Control (e.g., DMSO) | N/A |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in cancer treatment due to its selective inhibition of MPS1. For instance, a study demonstrated that modifications to the pyrrolopyridine scaffold could enhance metabolic stability while maintaining potent inhibitory activity against MPS1 .
Additionally, structural modifications have been explored to improve selectivity and reduce off-target effects observed with other inhibitors . Such modifications may include altering substituents at the C-2 position or introducing electron-withdrawing groups to improve binding affinity and metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
